2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
説明
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c1-17-6-5-9-21(14-17)30-25(31)24-23(22(15-28-24)19-7-3-2-4-8-19)29-26(30)32-16-18-10-12-20(27)13-11-18/h2-15,28H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSBTDQAPLBERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound known for its potential biological activities, particularly in the field of cancer treatment. This article delves into its synthesis, biological activity, and the mechanisms through which it operates.
The compound has the molecular formula and a molecular weight of approximately 458.0 g/mol. It features a pyrrolo[3,2-d]pyrimidine core, which is recognized for diverse biological activities. The presence of the thioether group enhances its reactivity and stability in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, focusing on controlling reaction conditions to achieve desired yields and purities. Common methodologies include:
- Formation of the Pyrrolo[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the (4-chlorobenzyl)thio group is performed via nucleophilic substitution techniques.
Biological Activity
Compounds with a pyrrolo[3,2-d]pyrimidine scaffold have shown a range of biological activities including:
- Anticancer Activity : The compound serves as an intermediate in the synthesis of Ibrutinib, a drug used in cancer therapy. Studies indicate that derivatives of this scaffold exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 and PC-3 cells, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
Case Studies
- Antiproliferative Assay : In vitro studies have demonstrated that this compound exhibits moderate to high cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and PC-3 (prostate cancer). The best-performing derivatives showed IC50 values as low as 1.42 µM in some cases .
- Mechanism of Action : Interaction studies indicate that the compound may inhibit key signaling pathways involved in cancer cell proliferation and survival, including the VEGFR-2 and AKT pathways, leading to induced apoptosis .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-((4-chlorobenzyl)thio)-7-phenyl... | Thioether group at position 2 | Potential anticancer activity |
| 7-Aryl-substituted Pyrrolo... | Various aryl groups at position 7 | Diverse pharmacological profiles |
| Other Pyrimidine Derivatives | Varies based on substituents | Anticancer and antimicrobial activities |
This comparative analysis highlights how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.
Future Directions
Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of 2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. Investigations focusing on:
- Pharmacokinetics : Understanding how the compound behaves in biological systems.
- Combination Therapies : Exploring its efficacy in conjunction with other anticancer agents.
科学的研究の応用
Pharmaceutical Research
Targeting Mutant Inhibitors:
This compound has been identified as a precursor in the synthesis of inhibitors targeting the epidermal growth factor receptor (EGFR) mutants T790M and L858R. These mutations are commonly associated with non-small cell lung cancer (NSCLC), and compounds derived from 2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have demonstrated promising inhibitory activity against these variants. The synthesis process involves structure-based design approaches that enhance the binding affinity to the mutant receptors, potentially leading to effective cancer therapies .
Kinase Inhibitors:
The compound serves as a crucial intermediate in the synthesis of various kinase inhibitors. Kinases play essential roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The derivatives synthesized from this compound have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), indicating its potential utility in treating cancers driven by aberrant FGFR signaling .
Cancer Therapy
Ibrutinib Production:
Another significant application of this compound is its role as an intermediate in the production of ibrutinib, a well-known drug used in the treatment of certain types of blood cancers, including mantle cell lymphoma and chronic lymphocytic leukemia. The synthesis pathway involves using 2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one to create derivatives that effectively inhibit Bruton's tyrosine kinase (BTK), a key player in B-cell receptor signaling .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that include various methodologies such as:
- Nucleophilic substitution reactions to introduce the thioether group.
- Cyclization reactions to form the pyrrolo[3,2-d]pyrimidine core.
These methods highlight the versatility in synthetic approaches while emphasizing the importance of controlling reaction conditions to achieve desired yields and purities .
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of compounds similar to 2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one:
類似化合物との比較
Research Implications
- Drug Design : The 4-chlorobenzylthio group, common to both the target and compound 5j, may optimize target engagement in kinase inhibitors or antimicrobial agents .
- Synthetic Strategies : Alkylation and thioether formation (e.g., and ) are critical for introducing diverse substituents to the pyrrolo-pyrimidine core.
- Physical Properties: Higher melting points in pyrrolo-pyrimidines (e.g., 15a) vs. thieno-pyrimidines suggest stronger intermolecular forces, likely due to hydrogen bonding .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?
Answer: The synthesis involves multi-step reactions starting with precursor assembly. Key steps include:
- Thioether formation : Reacting a chlorobenzyl thiol with a halogenated pyrrolopyrimidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Ring closure : Cyclization via acid catalysis (e.g., HCl/EtOH) to form the pyrrolo[3,2-d]pyrimidinone core .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/dioxane) to achieve >95% purity .
Critical parameters include temperature control (60–80°C for thioether formation) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
Answer: Standard methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., chlorobenzyl thioether at C2, m-tolyl at C3) .
- Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ ion at m/z ~500) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays for this compound?
Answer: Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies:
- Dose-response curves : Test activity across concentrations (1 nM–100 µM) to identify false negatives/positives .
- Structural analogs comparison : Compare with derivatives (e.g., 2-(methylthio)- or 4-methoxybenzyl-substituted analogs) to isolate substituent effects (Table 1) .
- Computational docking : Use molecular dynamics to predict binding interactions (e.g., ATP-binding pockets in kinases) .
Q. Table 1. Structural Analogs and Key Substituent Effects
| Substituent at C2/C3 | Biological Activity Trend | Source |
|---|---|---|
| 4-Chlorobenzyl thioether | Enhanced kinase inhibition | |
| Methylthio | Reduced solubility | |
| 4-Methoxybenzyl | Increased metabolic stability |
Q. How should one design a study to evaluate this compound’s environmental impact, considering its persistence and toxicity?
Answer: Follow a tiered approach:
- Lab-scale studies :
- Hydrolysis/photolysis : Expose to UV light (λ = 254 nm) and varying pH (3–9) to assess degradation .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition .
- Field simulations : Use microcosms to model soil/water partitioning (logP ~3.5) and bioaccumulation potential .
- Long-term monitoring : Track abiotic/biotic transformations via LC-MS/MS over 6–12 months .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Answer: Address solubility and metabolic stability:
- Formulation : Use PEG-based micelles or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug design : Introduce ester groups at the 4-oxo position for hydrolytic activation in target tissues .
- CYP450 inhibition : Co-administer with cytochrome inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
Methodological Guidance
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Answer:
- Substituent variation : Synthesize derivatives with modifications at C2 (thioether), C3 (aryl groups), and C7 (phenyl) .
- Assay panels : Test against diverse targets (e.g., kinases, GPCRs) to identify selectivity .
- Data normalization : Express activity as % inhibition relative to controls (e.g., staurosporine for kinases) .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
Answer:
- Non-linear regression : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response) to calculate IC₅₀ values .
- ANOVA with post-hoc tests : Compare means across concentrations (e.g., Tukey’s HSD for p < 0.05) .
- Principal component analysis (PCA) : Cluster compounds by activity profiles if testing multiple analogs .
Advanced Experimental Design
Q. How to design a crystallography study to resolve the compound’s 3D conformation?
Answer:
- Crystallization screening : Use vapor diffusion (hanging drop) with 500+ conditions (e.g., PEGs, salts) .
- Data collection : At 100 K with synchrotron radiation (λ = 0.9 Å) for high resolution (<1.0 Å) .
- Refinement : Use SHELXL for disorder modeling (e.g., chlorobenzyl group rotamers) .
Q. What in silico tools predict metabolic pathways for this compound?
Answer:
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify CYP450 substrates .
- Fragmentation analysis : Simulate MS/MS fragmentation patterns (e.g., loss of Cl⁻ or S-benzyl groups) .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability .
- Metabolite identification : Compare in vitro (hepatic microsomes) and in vivo (urine/plasma) metabolites .
- Disease models : Validate efficacy in transgenic or xenograft models (e.g., cancer cell line-derived tumors) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
